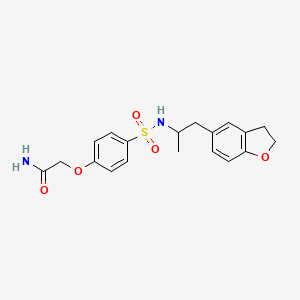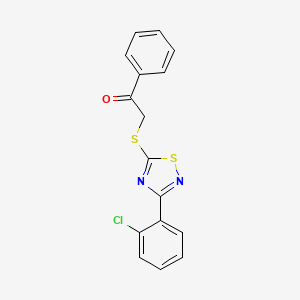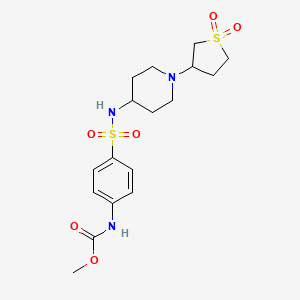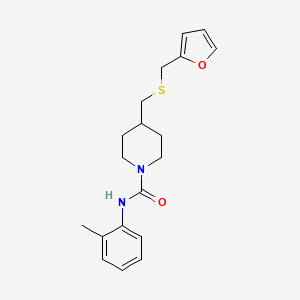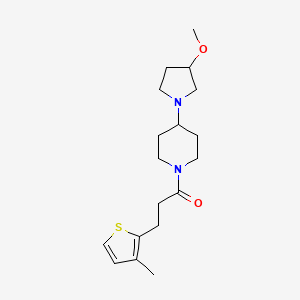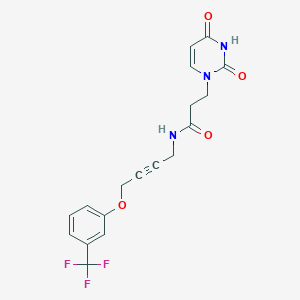
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Structural Studies of Uracil Derivatives
The research on uracil derivatives has led to the synthesis of three compounds, including methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. These compounds were prepared through a one-pot synthesis method and were characterized using X-ray crystallography, FT-IR, and NMR spectroscopy. The study revealed that these compounds exhibit monoclinic and orthorhombic crystal systems with specific cell constants and space groups. The supramolecular architectures of these compounds are characterized by N–H···O hydrogen bonds, which contribute to their stability and potential biological activity .
Novel DPP-4 Inhibitors
A novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors. The introduction of a 4-phenylthiazol-2-yl group resulted in highly potent DPP-4 inhibitory activity. One of the derivatives significantly reduced blood glucose excursion in an oral glucose tolerance test, indicating its potential for the treatment of type 2 diabetes .
Anticonvulsant Activity of Hybrid Compounds
Two studies focused on the design and synthesis of new hybrid compounds derived from propanamide and butanamide derivatives, aiming to create new anticonvulsant agents. These compounds incorporate chemical fragments from known antiepileptic drugs and have shown broad spectra of activity in preclinical seizure models. Some of the synthesized compounds demonstrated superior safety profiles and efficacy compared to clinically relevant antiepileptic drugs, highlighting their potential as new therapeutic options for epilepsy .
Herbicidal Activity of Pyrimidine and Thiadiazole Derivatives
A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized and evaluated for their herbicidal activity. The synthesis involved multistep reactions, and the structures of the compounds were confirmed using various spectroscopic methods. Preliminary bioassays indicated that some of the compounds exhibited moderate to good selective herbicidal activity against certain plant species .
Synthesis of Fluorinated Dihydropyrimidin Derivatives
The synthesis of (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoic acid enantiomers was achieved using a coupling reaction with high yields. The structures of the synthesized compounds were characterized by spectroscopic methods, and their specific rotations were determined. These fluorinated dihydropyrimidin derivatives could have potential applications in medicinal chemistry .
Copper-Catalyzed Cascade Preparation of Dihydropyrimidin-4-ones
A copper-catalyzed cascade reaction was developed to synthesize dihydropyrimidin-4-ones from N-(prop-2-yn-1-yl)amides and azides. The process involves a series of reactions, including alkyne-azide cycloaddition and intramolecular nucleophilic addition, leading to moderate to excellent yields of the target compounds. This method provides an efficient approach to the preparation of dihydropyrimidin-4-ones, which are important in pharmaceutical research .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related dihydropyrimidinone and pyrimidinyl compounds demonstrates a wide interest in synthesizing and studying their properties for various applications. The synthesis of dihydropyrimidines often involves multicomponent reactions, highlighting the compound's relevance in synthetic organic chemistry and its potential as a precursor or intermediate in the synthesis of more complex molecules. For instance, dihydropyrimidines have been synthesized for use as herbicides, indicating the agricultural applications of such compounds (Yang et al., 2008).
Biological Activities and Applications
The structural motif of dihydropyrimidinones, closely related to the queried compound, is frequently explored for its biological activities. For example, compounds with a dihydropyrimidinone backbone have been studied for their anticonvulsant properties, suggesting potential applications in pharmaceuticals for treating neurological disorders (Kamiński et al., 2015). Furthermore, the herbicidal activity of compounds featuring a pyrimidinyl moiety suggests their relevance in developing new agrochemicals (Liu et al., 2008).
Structural and Mechanistic Studies
The study of compounds with similar structures often involves elucidating their crystal structures and investigating their mechanisms of action, whether in biological systems or as part of synthetic methodologies. Such studies are crucial for understanding the physical and chemical properties that underpin their applications. For example, the crystal structure analysis of related compounds can reveal the molecular interactions responsible for their activity and stability (Kaur et al., 2012).
Propriétés
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4/c19-18(20,21)13-4-3-5-14(12-13)28-11-2-1-8-22-15(25)6-9-24-10-7-16(26)23-17(24)27/h3-5,7,10,12H,6,8-9,11H2,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLEPTVYGJIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

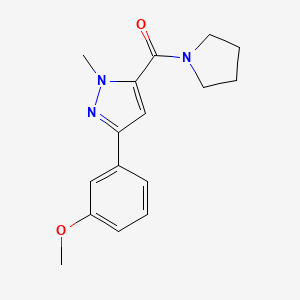
![7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518500.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)
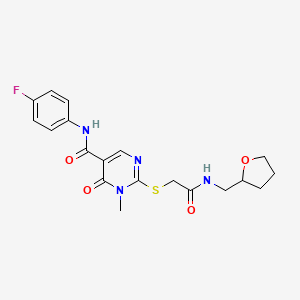
![5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2518505.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)
![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)


